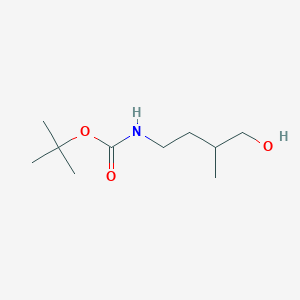

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-8(7-12)5-6-11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJVHNHWNRPSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of tert-butyl carbamate with 4-hydroxy-3-methylbutylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels .

化学反应分析

Types of Reactions

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the compound is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carbonyl compounds, while reduction can produce amines or alcohols .

科学研究应用

Overview

Tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate is a carbamate derivative with significant applications in various fields, particularly in organic synthesis, medicinal chemistry, and polymer chemistry. This compound is characterized by its unique reactivity and protective properties, making it a valuable intermediate in the synthesis of biologically active compounds and polymers.

Organic Synthesis

Role as an Intermediate:

this compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for versatility in reactions, including oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while the carbamate group can be reduced to yield amines.

Synthesis of Pharmaceuticals:

This compound plays a crucial role in the pharmaceutical industry. It has been employed in the synthesis of several biologically active molecules, including omisertinib (AZD9291), which is used in cancer treatment. The ability to modify the carbamate group allows for the development of new drugs with enhanced efficacy and safety profiles.

Medicinal Chemistry

Biological Activity:

Research indicates that this compound exhibits notable biological activities. For example, related compounds have shown potential neuroprotective effects against amyloid beta peptide aggregation, which is implicated in Alzheimer's disease pathology. These compounds act as inhibitors of β-secretase and acetylcholinesterase, providing protective effects against neurodegeneration .

Case Studies:

- Neuroprotective Effects: A study demonstrated that a derivative of this compound could inhibit amyloid beta aggregation and protect astrocytes from cell death induced by amyloid beta exposure. The compound's ability to reduce inflammatory markers further supports its potential therapeutic applications in neurodegenerative diseases .

- Skin Irritation Studies: Other research has indicated that this compound may cause skin irritation upon contact, which necessitates careful handling during pharmaceutical formulation processes.

Polymer Chemistry

Synthesis of Polymerizable Antioxidants:

this compound is also utilized in polymer chemistry for synthesizing polymerizable antioxidants. These antioxidants are critical for stabilizing polymers against thermal oxidation, enhancing their durability and lifespan.

作用机制

The mechanism of action of tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It is removed under specific conditions, such as acidic or basic environments, to reveal the free amine group .

相似化合物的比较

Table 1: Key Structural Differences Among Selected Carbamates

Key Observations :

- Steric Effects : Cyclopentyl and piperidine derivatives (e.g., CAS 154737-89-0) introduce conformational rigidity compared to the flexible 3-methylbutyl chain in the target compound .

- Electron-Withdrawing Groups: The trifluoromethyl group in CAS 1803591-70-9 enhances metabolic stability and lipophilicity, whereas the cyano group in CAS 1860028-25-6 may increase polarity .

- Hydroxyl Group Positioning : Stereospecific hydroxyl groups (e.g., in cyclopentyl derivatives) influence hydrogen-bonding capacity and chiral resolution in drug synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | 203.28 (estimated) | 201.27 | 257.33 |

| logP (Predicted) | ~1.2 | ~1.5 | ~2.0 |

| Solubility | Moderate (polar solvents) | Low (nonpolar solvents) | Low (due to cyclopropyl/oxo groups) |

Notes:

生物活性

tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate is a carbamate compound with notable biological activities. This article focuses on its biological effects, including neurotoxicity, potential therapeutic applications, and safety considerations.

Chemical Structure and Properties

The compound has the molecular formula C10H21NO3 and features a tert-butyl group attached to a carbamate functional group. The presence of a hydroxyl group on the butyl chain enhances its solubility and biological interactions.

Biological Activities

Neurotoxicity and Inhibition Studies

Research indicates that this compound exhibits neurotoxic effects similar to other carbamates. In studies involving various carbamate compounds, it was found that while some exhibited significant inhibition of neurotoxic esterase (NTE), this compound did not significantly inhibit NTE activity, suggesting a lower risk for neurotoxicity compared to traditional anticholinesterases like organophosphates .

In Vitro and In Vivo Studies

Safety Profile

Irritation Potential : The compound has been documented to cause skin and eye irritation, necessitating caution in handling. Safety data sheets recommend appropriate protective measures when working with this compound in laboratory settings.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Neurotoxic Potential | Protective Activity Against Aβ | Cytotoxicity Level |

|---|---|---|---|

| This compound | Low | Unknown | Low |

| M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate) | Moderate | Yes | Low |

| Bendiocarb | High | No | Moderate |

Case Studies

While specific case studies on this compound are scarce, broader research on carbamates provides insight into their potential applications. For instance, compounds with similar structures have been explored for their roles in treating neurodegenerative diseases due to their ability to inhibit enzymes involved in Aβ aggregation .

常见问题

Basic: What synthetic routes are optimal for preparing tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate, and how can reaction yields be maximized?

Methodological Answer:

The compound is typically synthesized via carbamate protection of the amine group in 4-hydroxy-3-methylbutylamine using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. Key parameters include:

- Reagent Ratios : Use a 1.2:1 molar ratio of Boc₂O to amine to avoid over-alkylation.

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) enhances reactivity .

- Temperature Control : Maintain 0–25°C to suppress side reactions (e.g., hydrolysis of Boc group).

- Workup : Extract with aqueous NaHCO₃ to remove unreacted reagents. Yields >85% are achievable with rigorous exclusion of moisture .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via diagnostic signals:

- tert-Butyl: δ ~1.4 ppm (¹H), ~28 ppm (¹³C).

- Hydroxy group: Broad δ ~1.6 ppm (¹H, exchange with D₂O).

- IR Spectroscopy : Stretch at ~1680–1720 cm⁻¹ (C=O of carbamate).

- Mass Spectrometry : ESI-MS or HRMS validates molecular ion [M+H]⁺.

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks .

Advanced: How does the hydroxy group in this compound influence its reactivity in oxidation and substitution reactions?

Methodological Answer:

- Oxidation : The primary alcohol can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO), but over-oxidation must be controlled via TLC monitoring .

- Substitution : Tosylation (TsCl/pyridine) converts the hydroxy group to a leaving group for nucleophilic displacement (e.g., with NaN₃ to form an azide derivative). Competing carbamate hydrolysis under acidic conditions requires pH buffering .

Advanced: What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 25°C. Monitor degradation via HPLC:

- Acidic conditions (pH <3) hydrolyze the carbamate to the parent amine.

- Basic conditions (pH >10) may deprotect the Boc group slowly.

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Store at –20°C in anhydrous DCM to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- Reproduce Studies : Standardize solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP vs. TEA), and moisture levels.

- Cross-Validate Techniques : Use LC-MS to identify side products (e.g., Boc-deprotected amines).

- Computational Analysis : Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., oxidation vs. elimination) .

Advanced: What strategies are effective for evaluating the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding constants (Kᵢ).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to active sites, validated by mutagenesis studies .

Advanced: How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative.

- Catalyst Recycling : Immobilize DMAP on silica gel for reuse.

- Continuous Flow Synthesis : Reduces reaction time and waste generation compared to batch processes .

Basic: What analytical challenges arise in distinguishing stereoisomers of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。